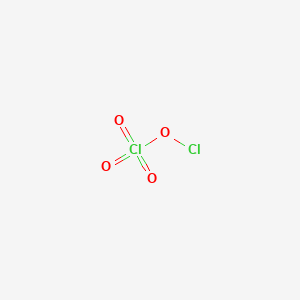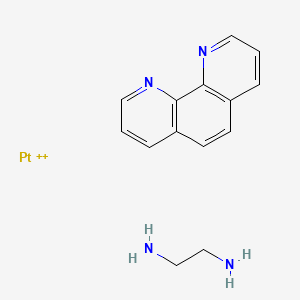![molecular formula C22H25N3O7S B1214633 (2S,3S,4S,5R,6S)-6-[[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1214633.png)
(2S,3S,4S,5R,6S)-6-[[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2S,3S,4S,5R,6S)-6-[[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a member of the class of benzothiazoles, specifically a metabolite of the anti-inflammatory drug E3040. It is characterized by the replacement of the hydroxy hydrogen at position 6 with a β-D-glucosiduronic acid group . This compound is known for its role as a xenobiotic metabolite, which means it is produced by the metabolism of a xenobiotic compound .
準備方法
The synthesis of (2S,3S,4S,5R,6S)-6-[[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves the glucuronidation of E3040. This process typically requires the presence of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to E3040 . The reaction conditions often include a suitable buffer system to maintain the pH and temperature optimal for enzyme activity. Industrial production methods may involve the use of recombinant enzymes or microbial systems to achieve large-scale synthesis .
化学反応の分析
(2S,3S,4S,5R,6S)-6-[[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
科学的研究の応用
(2S,3S,4S,5R,6S)-6-[[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation reactions and the role of glucuronosyltransferase enzymes.
Biology: It serves as a tool to investigate the metabolism of xenobiotic compounds and the role of glucuronidation in detoxification processes.
Medicine: this compound is studied for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
作用機序
The mechanism of action of (2S,3S,4S,5R,6S)-6-[[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its role as a metabolite of E3040. It exerts its effects by interacting with specific molecular targets and pathways involved in inflammation and detoxification. The glucuronidation process enhances the solubility and excretion of E3040, thereby reducing its toxicity and increasing its therapeutic efficacy .
類似化合物との比較
(2S,3S,4S,5R,6S)-6-[[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can be compared with other glucuronide conjugates, such as:
Morphine-6-glucuronide: A metabolite of morphine with potent analgesic effects.
Estradiol-17β-glucuronide: A metabolite of estradiol involved in estrogen metabolism.
Bilirubin glucuronide: A metabolite of bilirubin involved in the excretion of bile pigments.
This compound is unique due to its specific structure and role as a metabolite of the anti-inflammatory drug E3040. Its glucuronidation enhances its solubility and excretion, making it an important compound in the study of drug metabolism and detoxification .
特性
分子式 |
C22H25N3O7S |
|---|---|
分子量 |
475.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H25N3O7S/c1-9-12(7-11-5-4-6-24-8-11)13-19(33-22(23-3)25-13)10(2)17(9)31-21-16(28)14(26)15(27)18(32-21)20(29)30/h4-6,8,14-16,18,21,26-28H,7H2,1-3H3,(H,23,25)(H,29,30)/t14-,15-,16+,18-,21+/m0/s1 |
InChIキー |
RJBKVKVYNJTHJS-DQSYDGHTSA-N |
SMILES |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C)SC(=N2)NC)CC4=CN=CC=C4 |
異性体SMILES |
CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C)SC(=N2)NC)CC4=CN=CC=C4 |
正規SMILES |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C)SC(=N2)NC)CC4=CN=CC=C4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;2-(diethylamino)ethyl 4-amino-3-butoxybenzoate;1-ethenylpyrrolidin-2-one;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;1,1,1-trichloro-2-methylpropan-2-ol;hydrochloride](/img/structure/B1214556.png)








